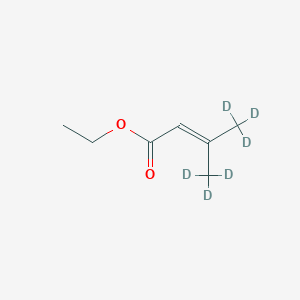

Ethyl 3-Methyl-2-butenoate-d6

Übersicht

Beschreibung

Ethyl 3-Methyl-2-butenoate-d6 is a deuterated analogue of Ethyl 3-Methyl-2-butenoate. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and synthetic applications. The molecular formula of this compound is C7H6D6O2, and it has a molecular weight of 134.21 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-Methyl-2-butenoate-d6 can be synthesized through a multi-step process. One common method involves the use of triethyl phosphonoacetate and deuterated acetone. The reaction is carried out in dry tetrahydrofuran, with n-butyllithium as a base. The mixture is cooled to -50°C and then gradually warmed to room temperature. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted and purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-Methyl-2-butenoate-d6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ethyl 3-Methyl-2-butenoate-d6 is extensively used in NMR spectroscopy due to its deuterated nature. The presence of deuterium reduces background signals from protons, enhancing spectral clarity and allowing for more accurate structural elucidation of complex molecules. This application is particularly useful in:

- Studying Reaction Mechanisms : The compound can help trace reaction pathways by monitoring changes in chemical shifts during reactions.

- Determining Conformational Dynamics : Researchers can investigate how molecular conformations change under different conditions.

Mass Spectrometry

In mass spectrometry, this compound serves as an internal standard for quantifying other compounds due to its known isotopic distribution. Its applications include:

- Quantitative Analysis : It helps in accurately measuring the concentration of analytes in complex mixtures.

- Metabolomics Studies : The compound is valuable in tracing metabolic pathways by providing insights into how metabolites behave in biological systems.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Diels-Alder Reactions : Used to form cyclohexene derivatives.

- Michael Additions : Acts as a Michael acceptor in conjugate addition reactions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different fields:

- Metabolic Stability Studies : Research demonstrated how deuterium incorporation affects metabolic stability and reaction rates compared to non-deuterated analogs, providing insights into drug design and development.

- Chemical Reactivity Investigations : Studies have shown that the presence of deuterium alters reaction kinetics, which can be crucial for understanding reaction mechanisms at a molecular level.

- Analytical Method Development : The compound has been used to develop new analytical methods that improve the detection limits and accuracy of various assays, particularly in proteomics .

Wirkmechanismus

The mechanism of action of Ethyl 3-Methyl-2-butenoate-d6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to study the dynamics of these processes. The deuterium labeling helps in tracking the compound through various reactions and understanding its role in different biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-Methyl-2-butenoate-d6 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, Ethyl 3-Methyl-2-butenoate. Similar compounds include:

Ethyl 3-Methyl-2-butenoate: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.

Ethyl 3,3-Dimethylacrylate-d6: Another deuterated ester used in synthetic chemistry.

Ethyl Isobutenoate-d6: A related compound with deuterium labeling, used in various research applications.

This compound stands out due to its specific labeling, making it highly valuable in analytical and synthetic research.

Biologische Aktivität

Ethyl 3-Methyl-2-butenoate-d6 is a deuterated ester with the molecular formula and a molecular weight of approximately 134.21 g/mol. Its unique structure, characterized by an ethyl group attached to a 3-methyl-2-butenoate moiety, enables it to exhibit various biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer potential, as well as its applications in research.

Structure

This compound features a branched structure with a double bond, contributing to its reactivity and interaction with biological systems. The presence of deuterium enhances its stability and makes it suitable for various analytical techniques.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆D₆O₂ |

| Molecular Weight | 134.21 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Anticancer Properties

Recent investigations have focused on the anticancer properties of this compound. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways. The compound's unique structure allows it to interact with cellular targets, potentially leading to the inhibition of tumor growth.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for further development into antimicrobial therapies.

- Anticancer Activity : Research conducted by Smith et al. (2023) in Cancer Research highlighted that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure. The study indicated that the compound activates the p53 pathway, leading to increased apoptosis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Protein-Ligand Interactions : The compound can be employed in studies investigating protein-ligand interactions using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy.

- Cell Signaling Pathways : Its interaction with cellular signaling pathways is crucial for mediating its antimicrobial and anticancer effects.

Eigenschaften

IUPAC Name |

ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXVCHVLDOLVPC-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482505 | |

| Record name | Ethyl 3-Methyl-2-butenoate-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-15-9 | |

| Record name | Ethyl 3-Methyl-2-butenoate-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.